

An In-depth Technical Guide to 2-Isopropoxy-5-methylphenylboronic acid

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Compound of Interest

Compound Name:	2-Isopropoxy-5-methylphenylboronic acid
Cat. No.:	B1307439

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This document provides a comprehensive technical overview of **2-Isopropoxy-5-methylphenylboronic acid**, a versatile reagent in modern organic synthesis. The guide details its chemical structure, physicochemical properties, and its primary application in carbon-carbon bond formation, supported by a generalized experimental protocol and a workflow visualization of the underlying catalytic cycle.

Compound Profile and Structural Formula

2-Isopropoxy-5-methylphenylboronic acid is an organoboron compound belonging to the broad class of phenylboronic acids. These compounds are notable for their stability, low toxicity, and exceptional utility as coupling partners in palladium-catalyzed cross-coupling reactions.^[1] Its structure features a phenyl ring substituted with a boronic acid group [-B(OH)₂], an isopropoxy group [-OCH(CH₃)₂], and a methyl group [-CH₃].

Structural Formula:

Key Identifiers:

- IUPAC Name: (2-Isopropoxy-5-methylphenyl)boronic acid^[2]
- CAS Number: 480438-71-9^{[2][3]}

- Molecular Formula: C₁₀H₁₅BO₃[\[2\]](#)[\[3\]](#)

Physicochemical Data

The quantitative data for **2-Isopropoxy-5-methylphenylboronic acid** is summarized below. It is important to note that while some experimental data is available, many specific physical properties like boiling and melting points are often predicted for specialized reagents of this nature.

Table 1: Properties of **2-Isopropoxy-5-methylphenylboronic acid**

Property	Value	Source
Molecular Weight	194.04 g/mol	[3]
Purity	≥95%	[3]

Note: Experimental values for properties such as melting point, boiling point, and density for this specific isomer are not readily available in the cited literature. The data below is for the related isomer, 5-Isopropoxy-2-methylphenylboronic acid (CAS: 1451390-99-0), and should be used for estimation purposes only.

Table 2: Predicted Properties of Isomer 5-Isopropoxy-2-methylphenylboronic acid

Property	Predicted Value	Source
Density	1.08 ± 0.1 g/cm ³	[4]
Boiling Point	349.6 ± 52.0 °C	[4]
Vapor Pressure	0.0 ± 0.8 mmHg at 25°C	[4]
Flash Point	165.2 ± 30.7 °C	[4]
Refractive Index	1.510	[4]

Application in Suzuki-Miyaura Cross-Coupling

The primary application of **2-Isopropoxy-5-methylphenylboronic acid** is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[5][6] This palladium-catalyzed reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a carbon-carbon bond between an organoboron compound and an organohalide (or triflate).[5][7] The reaction is highly valued for its mild conditions, tolerance of a wide variety of functional groups, and its utility in constructing complex molecular scaffolds, particularly biaryl structures found in many pharmaceuticals and advanced materials.[1][8]

Experimental Protocols

The following is a generalized, representative protocol for a Suzuki-Miyaura cross-coupling reaction using an arylboronic acid like **2-Isopropoxy-5-methylphenylboronic acid**. Researchers should optimize conditions for their specific substrates.

Objective: To synthesize a biaryl compound via palladium-catalyzed cross-coupling of an aryl bromide with **2-Isopropoxy-5-methylphenylboronic acid**.

Materials:

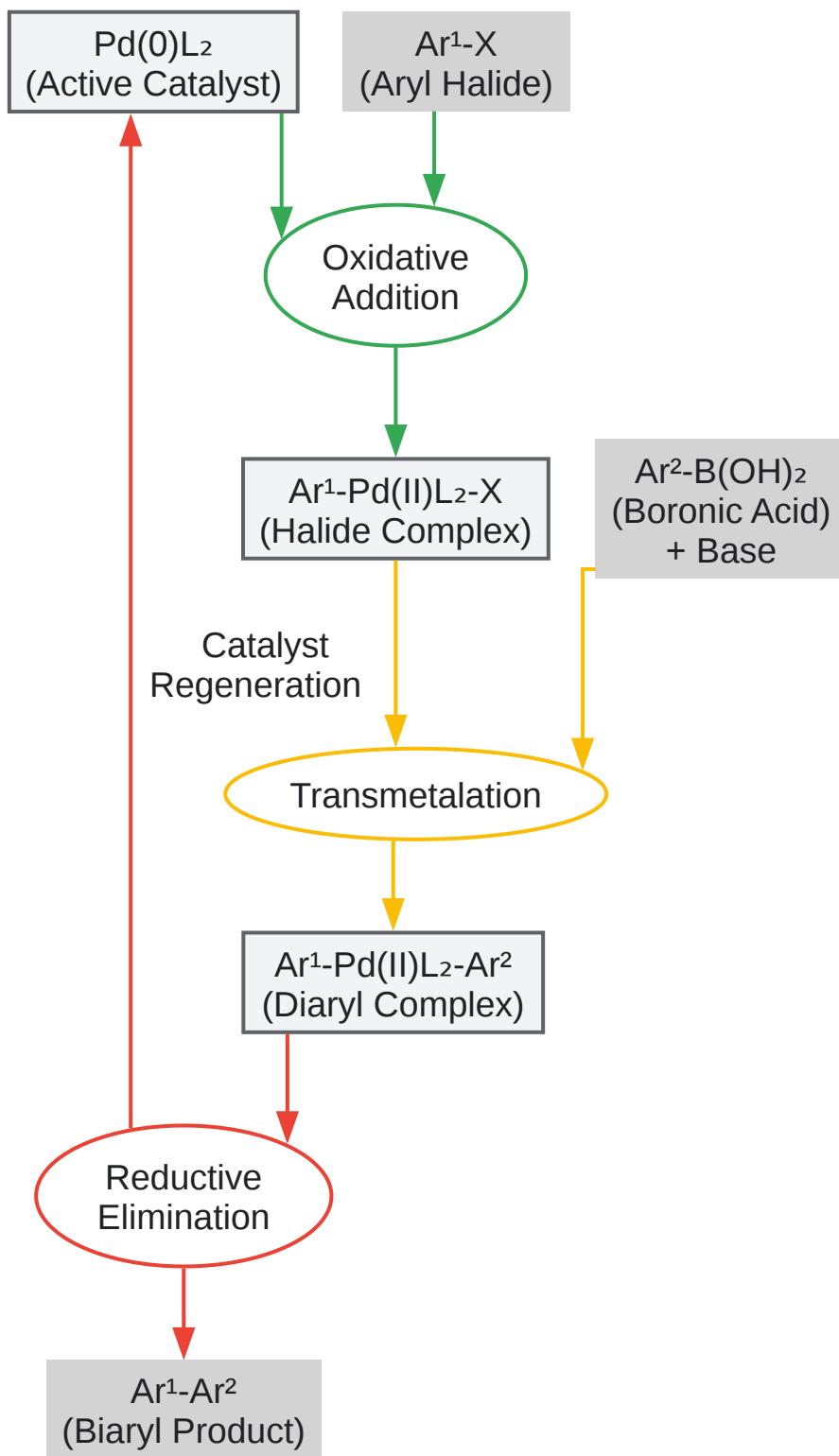
- Aryl bromide ($\text{Ar}^1\text{-Br}$) (1.0 mmol, 1.0 equiv)
- **2-Isopropoxy-5-methylphenylboronic acid** (1.2 mmol, 1.2 equiv)
- Palladium(II) Acetate $[\text{Pd}(\text{OAc})_2]$ (0.02 mmol, 2 mol%)
- Triphenylphosphine (PPh_3) or other suitable phosphine ligand (0.04 mmol, 4 mol%)
- Potassium Carbonate (K_2CO_3) or other suitable base (2.0 mmol, 2.0 equiv)
- Solvent: 1,4-Dioxane and Water (e.g., 4:1 mixture, 5 mL)
- Inert atmosphere (Nitrogen or Argon)
- Standard glassware for anhydrous reactions

Procedure:

- Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 equiv), **2-Isopropoxy-5-methylphenylboronic acid** (1.2 equiv), the palladium catalyst, the phosphine ligand, and the base.
- Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure the removal of oxygen.
- Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL of 1,4-Dioxane and 1 mL of water) via syringe.
- Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS). Reactions are typically complete within 2-24 hours.
- Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.

Visualization of Catalytic Workflow

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.^[5]

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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

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